molecular formula C6H11ClN4 B7964253 5-(Aminomethyl)-2-methylpyrimidin-1-ium-4-amine;chloride

5-(Aminomethyl)-2-methylpyrimidin-1-ium-4-amine;chloride

Cat. No.: B7964253
M. Wt: 174.63 g/mol
InChI Key: NFWNCFCJMYPOBH-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methylpyrimidin-1-ium-4-amine;chloride is an organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including being part of the structure of nucleotides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-methylpyrimidin-1-ium-4-amine;chloride typically involves the reaction of 2-methylpyrimidine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with ammonia.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-methylpyrimidin-1-ium-4-amine;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines are used under basic or neutral conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached, depending on the reagents and conditions used.

Scientific Research Applications

5-(Aminomethyl)-2-methylpyrimidin-1-ium-4-amine;chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of nucleotides and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the manufacture of various chemicals and pharmaceuticals, owing to its versatile reactivity.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-methylpyrimidin-1-ium-4-amine;chloride involves its interaction with biological molecules. It can act as a precursor in the synthesis of nucleotides, which are essential for DNA and RNA synthesis. The compound may also interact with enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-aminomethyl-2-methylpyrimidine: This compound is structurally similar but lacks the chloride ion.

    2-Methyl-4-amino-5-aminomethylpyrimidine: Another similar compound with slight structural variations.

Uniqueness

5-(Aminomethyl)-2-methylpyrimidin-1-ium-4-amine;chloride is unique due to its specific structure, which includes both an aminomethyl group and a chloride ion. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-(aminomethyl)-2-methylpyrimidin-1-ium-4-amine;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c1-4-9-3-5(2-7)6(8)10-4;/h3H,2,7H2,1H3,(H2,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWNCFCJMYPOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[NH+]C=C(C(=N1)N)CN.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-43-1
Record name 5-Pyrimidinemethanamine, 4-amino-2-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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